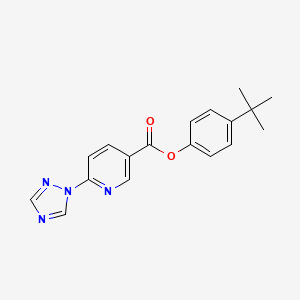

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of phenylboronic acid and triazole . Phenylboronic acids are often used in organic synthesis, particularly in Suzuki reactions . Triazoles are a class of organic compounds that have been used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were designed and synthesized .Applications De Recherche Scientifique

- Furopyridine III exhibits fluorescence behavior. Researchers have investigated its photophysical properties, such as emission spectra and quantum yield. Understanding its fluorescence can have applications in sensors, imaging, and optoelectronic devices .

- Despite not showing significant antimicrobial activity against bacterial or fungal strains, furopyridine III has been evaluated for its potential in combating pathogenic microorganisms. Researchers continue to explore derivatives of this scaffold for novel antimicrobial agents .

- Furopyridine III and related heterocyclic derivatives (I and II) exhibit weak to moderate antioxidant activity. Antioxidants play a crucial role in preventing oxidative damage associated with diseases like cancer and aging. Investigating their antioxidant potential is essential for therapeutic applications .

- Furo[2,3-b]pyridine derivatives serve as core structural units in pharmacological reagents. Researchers have explored their potential as drug candidates in various therapeutic areas. Investigating the pharmacological effects of furopyridine III could lead to novel drug development .

- Free radicals and reactive oxygen species (ROS) contribute to diseases. Antioxidants scavenge these radicals, preventing cellular damage. Furopyridine III’s antioxidant properties may contribute to health benefits by neutralizing free radicals .

- The X-ray crystallographic analysis of furopyridine III provides insights into its molecular arrangement. Understanding its solid-state structure aids in predicting its behavior in different environments and interactions with other molecules .

Fluorescent Properties

Antimicrobial Studies

Antioxidant Activity

Pharmacological Relevance

Free Radical Scavenging

Crystal Structure Analysis

Orientations Futures

Propriétés

IUPAC Name |

(4-tert-butylphenyl) 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-18(2,3)14-5-7-15(8-6-14)24-17(23)13-4-9-16(20-10-13)22-12-19-11-21-22/h4-12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJSVGCAPRTPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(tert-butyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)

![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)